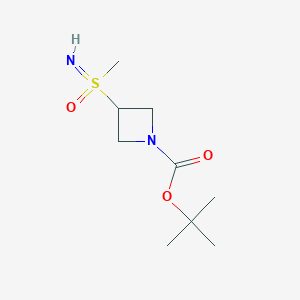

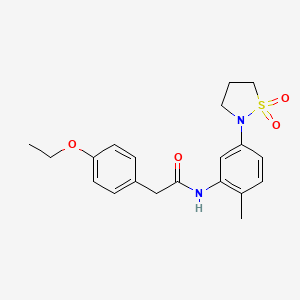

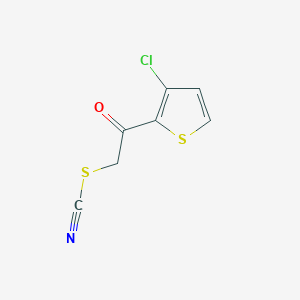

![molecular formula C19H22N4O3S B2409932 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714225-60-2](/img/structure/B2409932.png)

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide, also known as MPQX, is a quinoxaline derivative that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

- Drug Development in Medical Research Bioactivity and Potency: N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide plays a significant role in drug development. Its bioactivity and potency make it a potential candidate for the development of novel therapeutic agents.

- Green Chemistry : Researchers have reported a visible-light-promoted remote benzylic/aliphatic C(sp3)–H heteroarylation of N-fluorocarboxamides with quinoxalin-2(1H)-ones. This transformation involves a sequence of amidyl radical generation, 1,5-hydrogen atom transfer (HAT), and cross-dehydrogenative coupling steps. The method allows for the preparation of a broad range of biologically important 3-alkylated quinoxalin-2(1H)-ones under metal- and external photocatalyst-free conditions, demonstrating its wide utility .

Remote C(sp3)–H Heteroarylation

Antifungal, Antibacterial, Antiviral, and Antimicrobial Properties

properties

IUPAC Name |

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-14-7-5-8-15(13-14)27(24,25)23-19-18(20-11-6-12-26-2)21-16-9-3-4-10-17(16)22-19/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNJXTDUBRRECI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

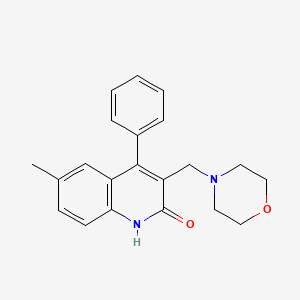

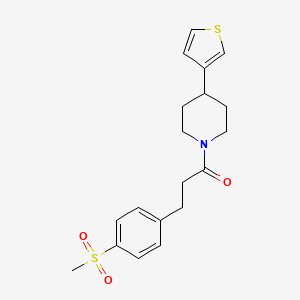

![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)